molecular formula C9H11ClN2OS B1612910 3-Methyl-6-methoxy-2-aminobenzothiazolium chloride CAS No. 322012-65-7

3-Methyl-6-methoxy-2-aminobenzothiazolium chloride

Cat. No. B1612910
M. Wt: 230.72 g/mol
InChI Key: SUFFTDKMAISOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-6-methoxy-2-aminobenzothiazolium chloride is a fine white clumpy powder. (NTP, 1992)

Scientific Research Applications

Synthesis and Biological Activity

3-Methyl-6-methoxy-2-aminobenzothiazolium chloride is utilized in synthesizing novel heterocyclic compounds. For instance, its reaction with bis(methylthio)methylene malononitrile leads to derivatives with potential antimicrobial activity. These derivatives, including 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and its 2-substituted derivatives, have shown effectiveness against various microbial strains (Badne et al., 2011).

Antimicrobial and Antifungal Agents

The compound plays a role in the synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives. These derivatives have been tested for their antibacterial and antifungal activities, showing significant effectiveness. This indicates its potential in developing new antimicrobial and antifungal agents (Helal et al., 2013).

Metal Complexes and Antibacterial Role

Zinc complexes of benzothiazole-derived Schiff bases, including those derived from 3-Methyl-6-methoxy-2-aminobenzothiazolium chloride, have been studied for their antibacterial properties. These compounds, upon complexation, exhibit significant antibacterial effects against pathogenic strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan et al., 2003).

Electronic and Structural Analysis

The compound has been used in studies focusing on its electronic properties and structural analysis. For example, research involving density functional method (DFT) and Hartree–Fock method (HF) has been conducted to understand its molecular structure, including aspects like bond angles, molecular electrostatic potential, and atomic charges (Medetalibeyoğlu et al., 2018).

Neuropharmacology

In the field of neuropharmacology, derivatives of 3-Methyl-6-methoxy-2-aminobenzothiazolium chloride have been explored for their potential as selective inhibitors of glial GABA uptake. These studies contribute to the understanding of GABAergic neurotransmission and its modulation, which is crucial in treating various neurological disorders (Falch et al., 1999).

Antioxidant Activity

Aminothiazole-Linked Metal Chelates, synthesized from 3-Methyl-6-methoxy-2-aminobenzothiazolium chloride, have been studied for their antioxidant activity. The chelates displayed significant inhibition in DPPH and ferric reducing power assays, indicating potential in oxidative stress-related therapeutic applications (Noreen & Sumrra, 2021).

properties

CAS RN

322012-65-7

Product Name

3-Methyl-6-methoxy-2-aminobenzothiazolium chloride

Molecular Formula

C9H11ClN2OS

Molecular Weight

230.72 g/mol

IUPAC Name

6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-amine;chloride

InChI

InChI=1S/C9H10N2OS.ClH/c1-11-7-4-3-6(12-2)5-8(7)13-9(11)10;/h3-5,10H,1-2H3;1H

InChI Key

SUFFTDKMAISOCQ-UHFFFAOYSA-N

SMILES

C[N+]1=C(SC2=C1C=CC(=C2)OC)N.[Cl-]

Canonical SMILES

C[N+]1=C(SC2=C1C=CC(=C2)OC)N.[Cl-]

melting_point

527 °F (decomposes) (NTP, 1992)

physical_description

3-methyl-6-methoxy-2-aminobenzothiazolium chloride is a fine white clumpy powder. (NTP, 1992)

solubility

1 to 5 mg/mL at 68° F (NTP, 1992)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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